2-[N-(benzenesulfonyl)-4-ethylanilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Overview
Description
2-[N-(benzenesulfonyl)-4-ethylanilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a benzenesulfonyl group, an ethylanilino group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-ethylanilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps. One common approach is to start with the appropriate aniline derivative, which is then sulfonylated using benzenesulfonyl chloride under basic conditions. The resulting sulfonamide is then coupled with an ethylanilino derivative through a nucleophilic substitution reaction. Finally, the dimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, followed by acetylation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-ethylanilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfonyl group to a sulfinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfinyl derivatives
Substitution: Substituted aniline or phenyl derivatives
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-ethylanilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-ethylanilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The ethylanilino and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
Uniqueness
2-[N-(benzenesulfonyl)-4-ethylanilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to the presence of the ethylanilino group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups allows for diverse applications and interactions that may not be observed in similar compounds.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethylanilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-4-20-10-13-22(14-11-20)28(34(30,31)23-8-6-5-7-9-23)19-26(29)27-17-16-21-12-15-24(32-2)25(18-21)33-3/h5-15,18H,4,16-17,19H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQDJXLLQJKIPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.